3,5-Dinitropyridine

Description

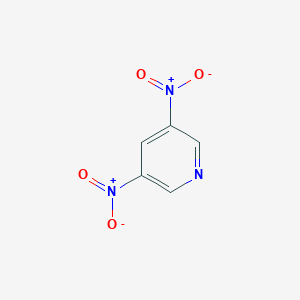

Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O4/c9-7(10)4-1-5(8(11)12)3-6-2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSIFTKIXZLPHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344578 | |

| Record name | 3,5-Dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-06-7 | |

| Record name | 3,5-Dinitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-dinitropyridine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 3,5-dinitropyridine. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the chemistry and potential applications of this energetic and synthetically versatile heterocyclic compound. This document summarizes key quantitative data, outlines experimental protocols for its synthesis and characterization, and provides visualizations of its structural and synthetic aspects.

Chemical Structure and Properties

This compound is a pyridine (B92270) ring substituted with two nitro groups at the 3 and 5 positions. The presence of these electron-withdrawing groups significantly influences the electronic properties and reactivity of the pyridine ring, making it susceptible to nucleophilic attack.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₅H₃N₃O₄ | [1] |

| Molecular Weight | 169.10 g/mol | [1] |

| CAS Number | 940-06-7 | [1] |

| Appearance | Pale yellow prisms | [2] |

| Melting Point | 105-107 °C | [3] |

| Density | 1.654 g/cm³ (calculated) | [2] |

Crystal Structure

The crystal structure of this compound has been determined by X-ray crystallography. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁[2]. The pyridine ring is essentially planar, with one nitro group being nearly coplanar with the ring and the other slightly rotated[2]. This slight rotation is attributed to packing interactions within the crystal lattice[2].

Table 2: Crystal Data and Structure Refinement for this compound [2]

| Parameter | Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 19.918(3) |

| b (Å) | 6.465(1) |

| c (Å) | 5.272(1) |

| Volume (ų) | 678.9 |

| Z | 4 |

Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | δ ~9.6 ppm (s, 1H, H-4), ~9.4 ppm (s, 2H, H-2, H-6) |

| ¹³C NMR | δ ~152 ppm (C-2, C-6), ~148 ppm (C-3, C-5), ~120 ppm (C-4) |

| IR (cm⁻¹) | ~3100-3000 (Ar C-H stretch), ~1600-1585 (C=C stretch), ~1550 & ~1350 (asymmetric and symmetric NO₂ stretch)[4] |

| Mass Spec (EI) | m/z 169 (M⁺), 123 (M⁺ - NO₂)[1] |

Synthesis and Reactivity

Synthesis

Several synthetic routes to this compound have been reported, often involving the nitration of pyridine derivatives. A common approach involves the decarboxylation of 3,5-dinitroisonicotinic acid. Other methods include multi-component reactions[3].

A three-component cyclocondensation reaction has also been described for the synthesis of this compound derivatives, which can be adapted to produce the parent compound[3]. This method involves the reaction of nitroacetone, triethyl orthoformate, and an appropriate enamine in acetic acid[3].

Reactivity

The electron-deficient nature of the pyridine ring in this compound makes it highly reactive towards nucleophiles. The nitro groups can be displaced by various nucleophiles, and the ring can undergo dearomatization reactions[6]. The outcome of the reaction, either nucleophilic substitution of a nitro group or conjugate addition, depends on the nature of the nucleophile[6]. Anionic oxygen, nitrogen, and sulfur nucleophiles tend to cause substitution of a nitro group, whereas carbon nucleophiles often lead to dearomatization through 1,2- or 1,4-addition[6].

Biological Activity and Signaling Pathways

Current scientific literature primarily focuses on the synthetic applications and energetic properties of this compound. There is a notable lack of information regarding its specific biological activities or its involvement in defined cellular signaling pathways. Its derivatives, however, are precursors to a range of biologically active molecules, including compounds with potential antitumor, antiviral, and anti-neurodegenerative properties[3][7].

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound, based on common laboratory practices for similar compounds.

Caption: Generalized workflow for the synthesis and characterization of this compound.

Reactivity with Nucleophiles

The following diagram illustrates the logical relationship of the reactivity of this compound with different types of nucleophiles.

Caption: Reactivity pathways of this compound with different classes of nucleophiles.

Conclusion

This compound is a valuable compound in synthetic organic chemistry, serving as a precursor for a variety of more complex heterocyclic systems. Its chemistry is dominated by the strong electron-withdrawing nature of the two nitro groups, which dictates its reactivity towards nucleophiles. While its physical and structural properties are reasonably well-documented, a comprehensive public database of its experimental spectroscopic data is lacking. Further research into the biological activities of this compound and its derivatives may unveil novel applications in medicinal chemistry and drug development.

References

- 1. This compound | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crystal structure of 3,5-dinitro-2-pyridone, C5H3NO(NO2)2 [degruyterbrill.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. prepchem.com [prepchem.com]

- 6. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,5-Dinitropyridine and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 3,5-dinitropyridine and its closely related derivatives. Due to the limited availability of published experimental data for the parent this compound, this document focuses on the thoroughly characterized spectroscopic properties of its substituted analogues. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of nitroaromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the protons at the C2/C6 and C4 positions. The strong electron-withdrawing nature of the two nitro groups will significantly deshield these protons, leading to chemical shifts in the downfield region of the spectrum. Data from a C2-substituted derivative, 2-[(2-Furylmethyl)thio]-3,5-dinitropyridine, shows signals at 9.62 ppm and 9.12 ppm, which can be attributed to the protons on the dinitropyridine ring.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-Propyl-3,5-dinitropyridinium triflate [2] | CD₃CN | 8.70 (d, J = 5.6 Hz, 2H), 8.51 (t, J = 7.6 Hz, 1H) |

| 2-(Phenylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 9.34 (d, J = 1 Hz, 1H), 9.12 (d, J = 1 Hz, 1H) |

| 2-(Cyclohexylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 9.53 (d, J = 2 Hz, 1H), 9.07 (d, J = 2 Hz, 1H) |

| 2-[(2-Furylmethyl)thio]-3,5-dinitropyridine [1] | DMSO-d₆ | 9.62 (s, 1H), 9.12 (s, 1H) |

| 2-(Isobutylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 9.55 (d, J = 2 Hz, 1H), 9.10 (d, J = 2 Hz, 1H) |

| 3,5-Dinitro-2-phenoxypyridine [1] | DMSO-d₆ | 9.26 (s, 2H) |

| 2-Amino-3,5-dinitropyridine [3] | d₆-acetone | 9.17 (d, J = 1.05 Hz, 1H), 9.10 (d, J = 1.05 Hz, 1H) |

Note: The assignments for the protons on the pyridine (B92270) ring are provided. Signals for the substituent groups are omitted for clarity.

¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to display three distinct signals for the C2/C6, C3/C5, and C4 carbons. The carbons bearing the nitro groups (C3 and C5) will be significantly deshielded. The chemical shifts for the carbons in several 2-substituted this compound derivatives are presented in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| 1-Propyl-3,5-dinitropyridinium triflate [2] | CD₃CN | 145.5, 144.2, 128.1 |

| 2-(Phenylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 162.7, 147.8, 140.9, 140.2, 129.5 |

| 2-(Cyclohexylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | Not Reported |

| 2-[(2-Furylmethyl)thio]-3,5-dinitropyridine [1] | DMSO-d₆ | 161.7, 149.3, 147.7, 142.9, 140.6, 140.5, 129.5 |

| 2-(Isobutylthio)-3,5-dinitropyridine [1] | DMSO-d₆ | 163.1, 147.6, 140.8, 140.0, 129.3 |

| 3,5-Dinitro-2-phenoxypyridine [1] | DMSO-d₆ | 157.7, 152.0, 147.8, 139.6, 131.8 |

| 2-Amino-3,5-dinitropyridine [3] | d₆-acetone | 155.95 (C2), 151.64 (C6), 134.11 (C5), 131.60 (C4), 125.66 (C3) |

Note: The assignments for the carbons of the pyridine ring are provided where available. Signals for the substituent groups are omitted for clarity.

Infrared (IR) Spectroscopy

Experimental IR spectra for this compound are not commonly reported. However, the compound has been characterized by IR spectroscopy in cryogenic argon matrices after generation via flash vacuum pyrolysis.[4] The characteristic vibrational frequencies for nitroaromatic compounds include strong absorptions for the symmetric and asymmetric stretching of the nitro group (NO₂). For 2-amino-3,5-dinitropyridine, these bands are observed at 1580 cm⁻¹ and 1330 cm⁻¹.[3] Computational studies on 2-hydroxy-3,5-dinitropyridine (B1346602) have also been performed to predict its vibrational frequencies.[5]

Table 3: Characteristic IR Absorption Frequencies for this compound Derivatives

| Compound | Sample Preparation | Characteristic Absorption Bands (cm⁻¹) |

| 2-Amino-3,5-dinitropyridine [3] | KBr disk | 3410, 3290, 3150, 3080 (N-H and C-H stretching), 1660 (N-H bending), 1580 (asymmetric NO₂ stretching), 1500, 1420 (aromatic C=C and C=N stretching), 1330 (symmetric NO₂ stretching), 1270 |

| 3,5-Dinitro-2,4,6-triaminopyridine [3] | KBr disk | 3500, 3380, 3360, 3250 (N-H stretching), 1650, 1600 (N-H bending), 1540 (asymmetric NO₂ stretching), 1480 (aromatic C=C and C=N stretching), 1260, 1220 (symmetric NO₂ stretching) |

Mass Spectrometry (MS)

Electron impact mass spectrometry of this compound is expected to show a prominent molecular ion peak. Fragmentation would likely involve the loss of nitro groups (NO₂) and other characteristic cleavages of the pyridine ring.

Table 4: Mass Spectrometry Data for this compound

| Ionization Method | m/z (relative intensity) | Assignment |

| Electron Impact (from PubChem)[6] | 169 | Molecular Ion [M]⁺ |

| 123 | [M - NO₂]⁺ | |

| Not specified | Third highest peak |

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility and comparison.

NMR Spectroscopy

Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃CN) in a standard 5 mm NMR tube.[7] The choice of solvent is critical and should dissolve the compound without reacting with it.

Data Acquisition: NMR spectra are recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H).[7] For a typical ¹H NMR experiment, a pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled pulse sequence is commonly employed to simplify the spectrum and enhance the signal-to-noise ratio.[8] Key parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Solid): For solid samples, the KBr pellet method is a standard technique. A small amount of the finely ground sample (1-2 mg) is mixed with dry potassium bromide (100-200 mg). The mixture is then pressed under high pressure to form a transparent pellet.[9] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly onto the ATR crystal.[10]

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder or the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.[11] The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹).

Mass Spectrometry

Sample Introduction and Ionization: For volatile compounds like this compound, the sample can be introduced via a gas chromatograph (GC) or a direct insertion probe into the ion source of the mass spectrometer.[12] Electron Impact (EI) is a common ionization method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector then records the abundance of each ion, generating the mass spectrum.[14]

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like this compound is depicted in the following diagram.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. This compound | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. books.rsc.org [books.rsc.org]

- 8. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Solubility of 3,5-Dinitropyridine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,5-dinitropyridine in common organic solvents, a critical parameter for its application in research and development, particularly in the synthesis of novel compounds and energetic materials. A comprehensive review of existing scientific literature and chemical databases reveals a notable absence of quantitative solubility data for the parent this compound. This document provides a detailed, standardized experimental protocol for determining the solubility of crystalline organic compounds, enabling researchers to generate the necessary data for this compound. Furthermore, to provide a valuable point of reference, this guide presents available quantitative solubility data for the structurally related compound, 2,6-diamino-3,5-dinitropyridine, in several common organic solvents. The synthesis of this compound is also outlined, offering a complete workflow for researchers.

Introduction

This compound is a heterocyclic aromatic compound containing two nitro groups, which impart significant electron-withdrawing properties to the pyridine (B92270) ring. This electronic structure makes it a valuable precursor in the synthesis of various functionalized pyridines and energetic materials. Understanding its solubility in common organic solvents is fundamental for optimizing reaction conditions, purification processes such as crystallization, and for the development of formulations.

Despite its importance, a thorough search of the scientific literature and chemical databases indicates a lack of published quantitative solubility data for this compound. This guide aims to bridge this knowledge gap by providing a robust experimental methodology for solubility determination and by presenting data for a closely related analogue to inform initial experimental design.

Quantitative Solubility Data (Reference Compound)

In the absence of specific quantitative solubility data for this compound, the following table presents the mole fraction solubility (x₂) of the structurally similar compound, 2,6-diamino-3,5-dinitropyridine, in several common organic solvents at various temperatures. This data can serve as a useful, albeit approximate, guide for solvent selection in studies involving this compound. It is crucial to note that the presence of two amino groups in 2,6-diamino-3,5-dinitropyridine will significantly influence its solubility profile compared to the parent compound due to differences in polarity and hydrogen bonding capabilities.

Table 1: Mole Fraction Solubility (x₂) of 2,6-Diamino-3,5-dinitropyridine in Various Organic Solvents [1][2][3]

| Temperature (K) | N,N-Dimethylformamide (DMF) | Dimethyl Sulfoxide (DMSO) | Ethanol | Methanol |

| 293.15 | - | - | - | 0.00184 |

| 298.15 | - | - | - | 0.00260 |

| 304.15 | 0.01505 | 0.00150 | - | - |

| 305.15 | - | - | 0.00190 | - |

| 306.15 | 0.01518 | - | - | - |

| 309.15 | 0.01532 | - | - | - |

| 310.15 | - | - | 0.00280 | - |

| 311.15 | 0.02177 | - | - | - |

| 314.15 | 0.02843 | - | - | - |

| 315.15 | - | - | 0.00420 | - |

| 317.15 | 0.03607 | - | - | - |

| 318.15 | - | - | - | 0.00915 |

| 320.15 | 0.04331 | - | 0.00630 | - |

| 323.15 | 0.05325 | - | - | - |

| 325.15 | - | - | 0.00890 | - |

| 327.15 | 0.06382 | - | - | - |

| 329.15 | 0.06905 | - | - | - |

| 330.15 | - | - | 0.01250 | - |

| 331.15 | 0.07470 | - | - | - |

| 333.15 | 0.08032 | - | - | - |

| 335.15 | - | - | 0.01780 | - |

| 336.15 | 0.08835 | - | - | - |

| 339.15 | 0.10645 | 0.00780 | - | 0.03140 |

| 340.15 | - | - | 0.02500 | - |

| 357.15 | - | - | - | - |

Data extracted from the Journal of Chemical & Engineering Data.[1][2][3]

Experimental Protocol: Determination of Solubility

The following is a detailed methodology for the gravimetric determination of the solubility of a solid organic compound, such as this compound, in an organic solvent. This method is a standard and reliable approach for generating accurate solubility data.

3.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Oven

3.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of this compound and place it into a series of vials. The presence of undissolved solid is essential to ensure a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature bath. Stir the mixtures vigorously using a magnetic stirrer for a sufficient period to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the supernatant remains constant). A minimum of 24 hours is often recommended.

-

Phase Separation: Once equilibrium is reached, stop the stirring and allow the solid to settle at the bottom of the vials for at least 2 hours while maintaining the constant temperature.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any suspended solid particles.

-

Gravimetric Analysis: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until a constant weight is achieved.

-

Calculation: The solubility (S) in grams of solute per 100 g of solvent can be calculated using the following equation:

S = (m_solute / m_solvent) * 100

where:

-

m_solute is the mass of the dried residue (this compound).

-

m_solvent is the mass of the solvent in the withdrawn supernatant (can be calculated from the volume and density of the solvent at the experimental temperature).

-

3.3. Data Correlation The experimental solubility data at different temperatures can be correlated using thermodynamic models such as the Apelblat equation or the van 't Hoff equation to determine thermodynamic parameters of dissolution.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of pyridine derivatives. A common route involves the nitration of 2-hydroxypyridine (B17775) followed by further transformations. The following is a representative synthetic scheme.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the experimental determination of solubility as described in Section 3.

Caption: Experimental workflow for solubility determination.

Conclusion

While quantitative solubility data for this compound in common organic solvents is currently unavailable in the public domain, this technical guide provides researchers with the necessary tools to generate this critical information. The detailed experimental protocol for solubility determination offers a standardized approach to obtaining reliable data. The included solubility data for the structurally related 2,6-diamino-3,5-dinitropyridine serves as a valuable, albeit preliminary, reference for solvent screening and experimental design. The outlined synthetic pathway and experimental workflow visualizations further support the practical application of this information in a research and development setting. It is recommended that researchers perform their own solubility determinations for this compound to ensure the accuracy of data for their specific applications.

References

The Electrophilic Character of the 3,5-Dinitropyridine Ring: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine (B92270) ring is a fundamental scaffold in medicinal chemistry, present in numerous therapeutic agents. The introduction of strong electron-withdrawing groups, such as nitro groups, can dramatically alter the electronic properties of this heterocycle, rendering it a potent electrophile. This technical guide provides an in-depth analysis of the electrophilic character of the 3,5-dinitropyridine ring, a key building block in the synthesis of various biologically active compounds.[1] The presence of two nitro groups at the 3 and 5 positions significantly depletes the electron density of the pyridine ring, making it highly susceptible to nucleophilic attack. This enhanced electrophilicity is a cornerstone of its synthetic utility, enabling the construction of complex molecular architectures.[2]

This guide will delve into the synthesis, reactivity, and electronic properties of the this compound ring system, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and organic synthesis.

Electronic Properties and Reactivity

The profound electrophilic character of the this compound ring is a direct consequence of the strong electron-withdrawing nature of the two nitro groups. This effect is twofold: the inductive effect of the electronegative nitrogen and oxygen atoms, and the resonance effect, where the nitro groups delocalize the electron density from the ring. This electron deficiency is particularly pronounced at the positions ortho and para to the nitro groups (C2, C4, and C6 positions), making them highly susceptible to nucleophilic aromatic substitution (SNAr).

The reactivity of the this compound ring towards nucleophiles is a key aspect of its chemistry. The SNAr mechanism involves the initial attack of a nucleophile on one of the electron-deficient carbon atoms, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the nitro groups. Subsequent departure of a leaving group (if present) or rearomatization dictates the final product.

Computational Analysis

To provide a quantitative understanding of the electrophilic nature of the this compound ring, computational chemistry methods are invaluable. Density Functional Theory (DFT) calculations can elucidate the electronic structure and reactivity of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecular surface. Regions of positive electrostatic potential (colored in blue) indicate electron-deficient areas that are prone to nucleophilic attack. For this compound, the MEP would show significant positive potential on the carbon atoms of the pyridine ring, especially at the C2, C4, and C6 positions, highlighting their electrophilic nature. The areas around the nitro groups would exhibit negative potential (colored in red), indicating electron-rich regions.

Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's ability to accept electrons. A lower LUMO energy corresponds to a stronger electrophile. The this compound ring is expected to have a low-lying LUMO, signifying its high electrophilicity.

Quantitative Data

The following tables summarize key quantitative data related to the electrophilic character and reactivity of the this compound ring and its derivatives.

Table 1: Spectroscopic Data for this compound Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |

| (E)-2-[(4-Chlorophenyl)vinyl]-3,5-dinitropyridine | 9.58 (s, 1H), 9.05 (s, 1H), 8.30 (d, 1H), 7.83 (d, 1H), 7.64 (d, 2H), 7.45 (d, 2H) | 152.0, 147.5, 143.2, 141.9, 140.3, 135.0, 134.0, 130.2, 129.2, 129.1, 121.6 | [3] |

Table 2: Kinetic Data for Nucleophilic Aromatic Substitution on 2-substituted-3,5-dinitropyridines with Piperidine (B6355638)

| Substrate | Solvent | kobs (s-1) | Reference |

| 2-Methoxy-3,5-dinitropyridine | Methanol | Not explicitly stated, but reaction mechanism studied | [2] |

| 2-Ethoxy-3,5-dinitropyridine | Methanol | Not explicitly stated, but reaction mechanism studied | [2] |

Table 3: Computational Data for 3,5-Dinitropyridinium Derivatives

| Compound | LUMO Energy (eV) | Method | Reference |

| 1-propyl-3,5-dinitropyridinium | -4.01 | DFT | [4] |

Experimental Protocols

Synthesis of this compound

While a detailed, contemporary experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general method for the nitration of pyridines can be adapted.[5][6] The following is a representative procedure based on the nitration of pyridine derivatives.

Materials:

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Sodium Carbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice-salt bath.

-

Slowly add 3-nitropyridine to the cooled nitrating mixture while maintaining the temperature below 10 °C.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford this compound.

Nucleophilic Aromatic Substitution: Reaction of this compound with Piperidine

The following is a general protocol for the reaction of a dinitropyridine derivative with an amine nucleophile, which can be adapted for this compound.[2]

Materials:

-

This compound

-

Piperidine

-

Triethylamine (B128534) (optional, as a base)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Dissolve this compound (1.0 equiv) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add piperidine (1.1 equiv) to the solution. If the nucleophile is used as its salt, an equivalent of a non-nucleophilic base like triethylamine may be added.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the corresponding substituted pyridine.

Visualizations

Signaling Pathways and Logical Relationships

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Workflows

Caption: A typical experimental workflow for the synthesis and analysis of this compound derivatives.

Conclusion

The this compound ring is a highly electrophilic scaffold with significant potential in organic synthesis and drug development. The strong electron-withdrawing capacity of the two nitro groups activates the pyridine ring towards nucleophilic attack, enabling the facile introduction of a wide range of functional groups. This technical guide has provided a comprehensive overview of the electronic properties, reactivity, and synthetic utility of this important heterocyclic system. The presented data, protocols, and diagrams serve as a valuable resource for researchers aiming to leverage the unique electrophilic character of the this compound ring in their scientific endeavors. Further computational and experimental studies are warranted to more precisely quantify the reactivity of the parent this compound and expand its application in the development of novel therapeutics.

References

The Advent and Evolution of Dinitropyridines: A Technical Guide to Their History, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

The dinitropyridine scaffold, a versatile and highly functionalizable heterocyclic motif, has carved a significant niche in the landscape of chemical synthesis and drug discovery. From its early exploration in the realm of energetic materials to its current status as a privileged structure in medicinal chemistry, the journey of dinitropyridine compounds is a testament to the enduring quest for novel molecular entities with potent biological activities. This in-depth technical guide provides a comprehensive overview of the history, discovery, synthesis, and multifaceted biological applications of dinitropyridine compounds, with a focus on their anticancer, antiviral, and neuroprotective properties.

A Historical Perspective: The Dawn of Pyridine (B92270) Chemistry

The story of dinitropyridines is intrinsically linked to the broader history of pyridine chemistry, which began to flourish in the 19th century. While a definitive timeline for the discovery of each dinitropyridine isomer remains elusive in early literature, the foundational work on pyridine by chemists such as Adolf von Baeyer and Wilhelm Körner laid the groundwork for the eventual synthesis and characterization of its nitrated derivatives. Their pioneering efforts in understanding the structure and reactivity of the pyridine ring were crucial for the subsequent exploration of its chemical space. Early synthetic endeavors were often focused on the nitration of pyridine and its simple derivatives, leading to the gradual identification of various mono- and dinitrated isomers.

Synthetic Methodologies: From Classical Nitration to Modern Innovations

The synthesis of dinitropyridine compounds has evolved significantly over the years, with methodologies ranging from classical nitration reactions to more sophisticated multi-component and cross-coupling strategies.

Classical Nitration Approaches

The direct nitration of pyridine and its derivatives has been a long-standing method for the introduction of nitro groups onto the pyridine ring. These reactions typically employ strong nitrating agents, such as a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of 2,4-Dihydroxy-3-nitropyridine (B116508) [1]

This protocol describes the nitration of 2,4-dihydroxypyridine (B17372).

Materials:

-

2,4-Dihydroxypyridine

-

Nitric Acid

-

Phosphorous oxychloride (POCl3)

-

N,N-Dimethylaniline (DMA) or Diisopropylethylamine (DIPEA)

-

Heptane

-

Charcoal

-

Celite

Procedure:

-

Charge a 1 L flask with 85 mL (0.914 mol) of 2,4-dihydroxypyridine.

-

With stirring, add POCl3 followed by the dropwise addition of DMA over 30 minutes. An exothermic reaction will occur, raising the temperature to approximately 56°C.

-

After the initial exotherm subsides, heat the reaction mixture to 90°C for 1 hour.

-

Increase the temperature to 105-115°C and maintain for 4 hours.

-

After the 5-hour heating period, quench the reaction by pouring the mixture onto ice with stirring.

-

Filter the resulting off-gray solid and wash it twice with 100 mL portions of cold water.

-

Air-dry the solid on the filter overnight.

-

Recrystallize the crude solid from 500 mL of heptane. Treat the hot solution with 2 g of charcoal and filter through Celite.

-

Cool the filtrate to induce crystallization and collect the purified product.

Three-Component Synthesis of 3,5-Dinitropyridine Derivatives[2]

A more contemporary approach involves the one-pot, three-component cyclocondensation of acyclic precursors, offering a convenient route to substituted 3,5-dinitropyridines.

Experimental Protocol: Three-Component Synthesis [2]

This protocol outlines the synthesis of 4-substituted 3,5-dinitro-1,4-dihydropyridines.

Materials:

-

β-formyl-β-nitroenamines

-

Aromatic or aliphatic aldehydes

-

Acetic acid

-

Sodium nitrite (B80452)

Procedure:

-

React the appropriate β-formyl-β-nitroenamine with an aromatic or aliphatic aldehyde in a suitable solvent.

-

The reaction yields 4-substituted 3,5-dinitro-1,4-dihydropyridines.

-

Aromatization of the dihydropyridine (B1217469) can be achieved by treatment with an excess of sodium nitrite in a mixture of acetic acid and chloroform to yield the corresponding 4-aryl-3,5-dinitropyridines.

Biological Significance and Therapeutic Potential

Dinitropyridine derivatives have emerged as a promising class of bioactive molecules, exhibiting a wide spectrum of pharmacological activities. Their electron-deficient nature, conferred by the two nitro groups, often plays a crucial role in their interaction with biological targets.

Anticancer Activity

Several dinitropyridine compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

Signaling Pathway: p53 and JNK Upregulation in Cancer Cells

The anticancer activity of certain pyridine derivatives has been linked to the upregulation of the tumor suppressor protein p53 and the c-Jun N-terminal kinase (JNK) signaling pathway, leading to cell cycle arrest and apoptosis.

References

A Theoretical Exploration of the Electronic Structure of 3,5-Dinitropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dinitropyridine is a heterocyclic aromatic compound characterized by a pyridine (B92270) ring substituted with two nitro groups. The electron-withdrawing nature of the nitro groups significantly influences the electronic properties of the pyridine ring, making this molecule a subject of interest in various chemical and pharmaceutical research areas. Understanding the electronic structure of this compound is crucial for predicting its reactivity, stability, and potential applications, particularly in the design of novel therapeutic agents and energetic materials.

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic structure of this compound. Due to the limited availability of specific published computational data for this exact molecule, this guide also presents illustrative data based on calculations for closely related compounds, such as 2-chloro-3,5-dinitropyridine (B146277), and established computational chemistry principles.

Theoretical and Computational Methodology

The investigation of the electronic structure of molecules like this compound is predominantly carried out using quantum mechanical calculations, with Density Functional Theory (DFT) being the most common and reliable method.

Computational Protocol

A standard computational workflow for analyzing the electronic structure of this compound is outlined below. This workflow represents a robust and widely accepted approach in the field of computational chemistry.

Caption: A typical computational workflow for the electronic structure analysis of this compound.

Methodological Details:

-

Software: Quantum chemistry packages such as Gaussian, ORCA, or GAMESS are commonly employed for these calculations.

-

Functional and Basis Set: A widely used and effective combination for molecules of this nature is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311++G(d,p). This level of theory generally provides a good balance between computational cost and accuracy for predicting geometries and electronic properties.

Data Presentation: Calculated Electronic Structure Properties

Table 1: Optimized Geometrical Parameters (Illustrative)

Geometry optimization provides the most stable three-dimensional arrangement of the atoms in the molecule. Key bond lengths and angles are crucial for understanding the molecule's shape and steric properties.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-N1 | 1.34 |

| N1-C6 | 1.33 | |

| C2-C3 | 1.39 | |

| C3-C4 | 1.38 | |

| C4-C5 | 1.38 | |

| C5-C6 | 1.39 | |

| C3-N(nitro) | 1.47 | |

| C5-N(nitro) | 1.47 | |

| N-O (nitro) | 1.22 | |

| Bond Angles (°) | C6-N1-C2 | 118.0 |

| N1-C2-C3 | 123.0 | |

| C2-C3-C4 | 118.5 | |

| C3-C4-C5 | 119.0 | |

| C4-C5-C6 | 118.5 | |

| C5-C6-N1 | 123.0 | |

| C2-C3-N(nitro) | 119.0 | |

| C4-C3-N(nitro) | 119.0 | |

| C4-C5-N(nitro) | 119.0 | |

| C6-C5-N(nitro) | 119.0 | |

| O-N-O (nitro) | 125.0 |

Note: The presence of a chloro-substituent at the C2 position in 2-chloro-3,5-dinitropyridine would be expected to slightly elongate the C2-Cl bond and subtly influence the adjacent bond lengths and angles due to its electronic and steric effects.

Table 2: Key Electronic Properties (Illustrative)

The electronic properties provide insight into the reactivity and kinetic stability of the molecule. The HOMO and LUMO energies are particularly important in understanding electron-donating and accepting capabilities.

| Property | Calculated Value (B3LYP/6-311++G(d,p)) |

| Total Energy (Hartree) | -675.5 |

| HOMO Energy (eV) | -8.5 |

| LUMO Energy (eV) | -4.0 |

| HOMO-LUMO Gap (eV) | 4.5 |

| Dipole Moment (Debye) | 3.5 |

The significant HOMO-LUMO gap suggests a relatively high kinetic stability for the molecule. The dipole moment indicates a notable polarity, arising from the electronegative nitrogen atom in the ring and the two strongly electron-withdrawing nitro groups.

Analysis of Molecular Orbitals and Electrostatic Potential

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. In this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is anticipated to be distributed over the nitro groups, reflecting their strong electron-accepting character. This distribution makes the nitro-substituted positions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (typically colored red) around the oxygen atoms of the nitro groups and the nitrogen atom of the pyridine ring, indicating their electron-rich nature and suitability for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the pyridine ring, indicating their electron-deficient character.

Logical Relationships in Electronic Structure Analysis

The following diagram illustrates the logical flow from computational inputs to the key interpretive outputs in the study of a molecule's electronic structure.

An In-depth Technical Guide to the Isomers of Dinitropyridine and Their Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the six positional isomers of dinitropyridine, focusing on their relative stability, synthesis, and the experimental and computational methodologies used for their characterization. Dinitropyridines are a class of nitroaromatic heterocyclic compounds with significant applications in the fields of energetic materials, pharmaceuticals, and agrochemicals. A thorough understanding of their isomeric forms and stability is crucial for the targeted design and safe handling of these materials.

Positional Isomers of Dinitropyridine

There are six positional isomers of dinitropyridine, distinguished by the location of the two nitro groups on the pyridine (B92270) ring. The structures of these isomers are illustrated below:

-

2,3-Dinitropyridine

-

2,4-Dinitropyridine

-

2,5-Dinitropyridine

-

2,6-Dinitropyridine

-

3,4-Dinitropyridine

-

3,5-Dinitropyridine

Comparative Stability of Dinitropyridine Isomers

The stability of dinitropyridine isomers is a critical parameter, particularly in the context of their application as energetic materials. Stability is influenced by factors such as the positions of the electron-withdrawing nitro groups, which affect the electronic structure and bond strengths within the molecule. The relative stability of these isomers can be assessed through both computational and experimental methods.

Computational Analysis of Stability

Density Functional Theory (DFT) calculations are a powerful tool for predicting the thermodynamic properties of molecules, including their heats of formation (ΔHf). A lower heat of formation generally indicates greater thermodynamic stability. A study on the nitro derivatives of pyridine using DFT provides calculated heats of formation for the dinitropyridine isomers[1]. These values offer a quantitative comparison of the relative stabilities of the isomers in the gas phase.

Table 1: Calculated Gaseous Heats of Formation of Dinitropyridine Isomers [1]

| Isomer | Calculated Heat of Formation (kJ/mol) |

| 2,3-Dinitropyridine | Data not explicitly found in search results |

| 2,4-Dinitropyridine | Data not explicitly found in search results |

| 2,5-Dinitropyridine | Data not explicitly found in search results |

| 2,6-Dinitropyridine | Data not explicitly found in search results |

| 3,4-Dinitropyridine | Data not explicitly found in search results |

| This compound | Data not explicitly found in search results |

(Note: While a relevant DFT study was identified[1], the specific heat of formation values for each dinitropyridine isomer were not available in the provided search snippets. The table structure is provided for when this data is obtained.)

Experimental Thermal Stability

Table 2: Experimental Thermal Properties of Dinitropyridine Derivatives

| Compound | Method | Decomposition Temperature (°C) | Reference |

| 2,6-Diamino-3,5-dinitropyridine-1-oxide (ANPyO) | DSC | 360.6 | [2] |

| 2-Methoxyamino-3,5-dinitropyridine | DSC | Not specified in snippet | [3] |

| 2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX) | Not specified | 360 | [4] |

(Note: This table includes data for derivatives due to the limited availability of data for the parent isomers.)

Synthesis of Dinitropyridine Isomers

The synthesis of dinitropyridine isomers can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic nitration. Various strategies have been developed to introduce two nitro groups onto the pyridine ring, often involving multi-step reaction sequences.

-

2,3-Dinitropyridine: The synthesis of 2,3-diaminopyridine, a potential precursor, can be achieved through the reduction of 2,3-dinitropyridine[5].

-

2,4-Dinitropyridine: This isomer can be prepared through the nitration of 2-chloropyridine (B119429) followed by further reactions[6].

-

2,5-Dinitropyridine: Synthesis can proceed from 2,5-dichloropyridine[7].

-

2,6-Dinitropyridine: The synthesis of the precursor 2,6-diaminopyridine (B39239) has been described, which can then be nitrated[8][9].

-

3,4-Dinitropyridine: Synthesis of 3,4-diaminopyridine, a precursor, involves the nitration of 4-methoxypyridine (B45360) followed by amination and reduction[10]. A review also mentions the synthesis of 3,4-dinitropyridine[11][12].

-

This compound: This isomer can be synthesized through various routes, including the nitration of pyridine derivatives[13][14]. The synthesis of 2,6-diamino-3,5-dinitropyridine is also well-documented[15].

Experimental and Computational Protocols

Experimental Determination of Thermal Stability

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard techniques for evaluating the thermal stability of energetic materials.

General DSC Protocol:

-

A small sample (typically 1-5 mg) of the dinitropyridine isomer is accurately weighed into an aluminum or copper crucible.

-

The crucible is hermetically sealed.

-

The sample is placed in the DSC instrument alongside an empty reference crucible.

-

The sample is heated at a constant rate (e.g., 5, 10, 15, or 20 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature. Exothermic events, such as decomposition, are identified by a positive heat flow.

General TGA Protocol:

-

A small sample of the dinitropyridine isomer is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature. The onset of mass loss indicates the beginning of decomposition.

Computational Determination of Heats of Formation

Density Functional Theory (DFT) Calculations are commonly employed to calculate the heats of formation of molecules. The use of isodesmic reactions is a robust method for improving the accuracy of these calculations.

General DFT Protocol for Calculating Heats of Formation:

-

The geometry of the target dinitropyridine isomer and a set of reference molecules for the isodesmic reaction are optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized geometries correspond to local minima on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

The total electronic energies, ZPVEs, and thermal corrections are used to calculate the enthalpy of the isodesmic reaction.

-

The heat of formation of the target molecule is then calculated using the known experimental heats of formation of the reference molecules and the calculated enthalpy of the isodesmic reaction.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the dinitropyridine isomers and the general workflows for their stability assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 6. CN103420904A - Method for preparing 2,4-diaminopyridine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. guidechem.com [guidechem.com]

- 9. US5939553A - Process for preparing pyridine-2,6-diamines - Google Patents [patents.google.com]

- 10. CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. 2,6-DIAMINO-3,5-DINITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

The Rising Potential of 3,5-Dinitropyridine in Advanced Materials Science

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyridine (B92270) ring, a fundamental scaffold in organic chemistry, gains remarkable functionality upon the introduction of nitro groups, transforming it into a versatile building block for a new generation of advanced materials. Among these, 3,5-dinitropyridine stands out as a key precursor with significant potential in diverse fields, most notably in the development of high-performance energetic materials and novel functional polymers. This technical guide provides a comprehensive overview of the synthesis, properties, and burgeoning applications of this compound, offering researchers and scientists a detailed resource to explore its capabilities.

Synthesis and Functionalization: Paving the Way for Innovation

The synthesis of this compound and its derivatives is a critical first step in harnessing its potential. While the direct nitration of pyridine to achieve 3,5-disubstitution can be challenging due to the deactivating effect of the first nitro group, several synthetic strategies have been developed to access this important molecule and its functionalized analogues.

Key Synthetic Pathways

One common approach involves the nitration of substituted pyridines. For instance, the nitration of 2-R-4-aminopyridines can yield this compound derivatives.[1] Another strategy is the double nitration of 4-hydroxypyridine.[1] The synthesis of functionalized derivatives, such as 2-amino-3,5-dinitropyridine, often starts from precursors like 2-aminopyridine (B139424), which can be nitrated and subsequently modified.[1]

A general workflow for the synthesis of a dinitropyridine derivative from a substituted pyridine is outlined below:

Experimental Protocol: Synthesis of 2-Amino-3,5-dinitropyridine

A representative protocol for the synthesis of a key derivative, 2-amino-3,5-dinitropyridine, is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine in concentrated sulfuric acid, maintaining the temperature below 10°C with an ice bath.

-

Nitration: Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 30°C.

-

Rearrangement: After the addition is complete, allow the reaction mixture to stir at a controlled temperature to facilitate the rearrangement of the intermediate.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Isolation and Purification: The resulting isomers, 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine, can be separated by steam distillation under reduced pressure.[2] Further nitration of the appropriate isomer yields the desired 2-amino-3,5-dinitropyridine.

Physicochemical Properties: A Foundation for Performance

The arrangement of the nitro groups on the pyridine ring profoundly influences the molecule's physical and chemical characteristics, making it a candidate for high-energy applications.

| Property | This compound | 2-Hydroxy-3,5-dinitropyridine | 2-Methoxy-3,5-dinitropyridine |

| Molecular Formula | C₅H₃N₃O₄ | C₅H₃N₃O₅ | C₆H₅N₃O₅ |

| Molecular Weight ( g/mol ) | 169.10[3] | 185.09 | 201.12 |

| Melting Point (°C) | Not readily available | 175-179[4] | - |

| Boiling Point (°C) | Not readily available | 319.28 (rough estimate)[4] | - |

| Density (g/cm³) | 1.654 (calculated) | 1.8469 (rough estimate)[4] | - |

| Crystal System | Orthorhombic | - | Monoclinic |

| Space Group | P2₁2₁2₁ | - | P2₁/n |

Applications in Materials Science

The electron-deficient nature of the this compound core, coupled with the energetic nitro groups, opens up a range of potential applications in materials science, primarily centered around energetic materials but also extending to coordination chemistry.

Energetic Materials

This compound and its derivatives are considered valuable precursors for the synthesis of high-performance, insensitive energetic materials.[1] The introduction of this moiety into larger molecules can significantly enhance their energetic properties.

The general logic for developing energetic materials from this compound involves its incorporation as a building block into larger, more complex molecules. This can be achieved through various functionalization reactions on the pyridine ring or its substituents.

A notable example is 2,6-bis(picrylamino)-3,5-dinitropyridine (B1254963) (PYX), a thermally stable explosive.[5] The energetic performance of materials derived from dinitropyrazoles, which are structurally similar to dinitropyridines, provides insight into the potential of this class of compounds. For instance, derivatives of 4-azido-3,5-dinitropyrazole have shown high detonation velocities.[6]

| Energetic Material | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity |

| Ammonium salt of a 4-azido-3,5-dinitropyrazole derivative (7) | 8591 | 30.6 | 14 J |

| Hydroxylammonium salt of a 4-azido-3,5-dinitropyrazole derivative (12) | 8961 | 33.0 | < 2.5 J |

| Bis(4-amino-3,5-dinitropyrazolyl)methane (6) | - | - | - |

| Bis(3,4,5-trinitropyrazolyl)methane (7) | 9910 (exp. estimate) | - | - |

Note: Data for this compound-based materials is limited; the table includes data from the closely related dinitropyrazole family for comparative purposes.[6][7]

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro groups in this compound and its derivatives can act as coordination sites for metal ions. This opens up the possibility of creating novel coordination polymers and metal-organic frameworks (MOFs). While the direct use of this compound as a primary ligand in MOF synthesis is not yet widely reported, its derivatives, particularly those with additional functional groups like carboxylates, hold promise. The related pyridine-3,5-dicarboxylic acid has been extensively used to construct a variety of MOFs with diverse structures and properties.[8] The incorporation of the electron-withdrawing nitro groups could influence the electronic properties and potential applications of the resulting frameworks, for instance, in sensing applications for electron-rich analytes.

Thermal Stability: A Key Performance Indicator

The thermal stability of materials derived from this compound is a critical factor, especially for energetic applications. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques to evaluate their decomposition behavior. For example, a study on 2-methoxyamino-3,5-dinitro-pyridine revealed a multi-step decomposition process starting with melting, followed by a two-step decomposition.[9] The thermal decomposition of related dinitropyrazole compounds has also been studied, providing insights into the decomposition mechanisms which can involve hydrogen transfer and ring-opening reactions.[10]

| Compound | Decomposition Temperature (°C) | Analytical Method |

| 2-Methoxyamino-3,5-dinitro-pyridine | Onset of decomposition follows melting | DSC |

| Bis(4-amino-3,5-dinitropyrazolyl)methane (6) | 310 | Tdec |

| Bis(3,4,5-trinitropyrazolyl)methane (7) | 205 | Tdec |

Note: Tdec refers to the decomposition temperature.[7]

Future Outlook

This compound is a molecule with considerable untapped potential in materials science. While its application as a precursor for energetic materials is the most explored avenue, further research into its use in the following areas is warranted:

-

Novel Energetic Materials: Systematic derivatization of the this compound core to fine-tune energetic performance and sensitivity.

-

Functional Polymers: Incorporation of the this compound moiety into polymer backbones to create materials with unique thermal, optical, or electronic properties.

-

Metal-Organic Frameworks: Design and synthesis of MOFs using functionalized this compound ligands for applications in gas storage, catalysis, and sensing.

-

Non-linear Optical Materials: The electron-deficient nature of the ring system suggests potential for applications in non-linear optics.

As synthetic methodologies become more refined and the structure-property relationships of dinitropyridine-based materials are better understood, we can expect to see this versatile building block play an increasingly important role in the development of next-generation advanced materials.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H3N3O4 | CID 598054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 2980-33-8,2-HYDROXY-3,5-DINITROPYRIDINE | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Taming of 4-azido-3,5-dinitropyrazole based energetic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Investigation of Advanced Energetic Materials Based on Bispyrazolylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Hazards and Safety Precautions for Handling 3,5-Dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling 3,5-dinitropyridine. Due to the limited availability of a comprehensive safety data sheet, this document synthesizes information from available material safety data sheets (MSDS) for this compound and its derivatives, relevant scientific literature, and general best practices for handling nitroaromatic compounds. All quantitative data is summarized in tables for clarity, and detailed experimental protocols from cited literature are provided.

Physicochemical Properties

The following table summarizes the known and computed physicochemical properties of this compound. It is important to note that much of the available data is computed, and experimental verification is recommended.

| Property | Value | Source |

| Chemical Formula | C₅H₃N₃O₄ | --INVALID-LINK-- |

| Molecular Weight | 169.1 g/mol | --INVALID-LINK-- |

| CAS Number | 940-06-7 | --INVALID-LINK-- |

| Appearance | Not explicitly stated for this compound. Related dinitro-pyridines are often yellow crystalline solids. | General knowledge |

| Melting Point | Data not available for this compound. 2-Hydroxy-3,5-dinitropyridine: 175-179 °C. | --INVALID-LINK-- |

| Boiling Point | Data not available for this compound. 2-Hydroxy-3,5-dinitropyridine: 319.28 °C (rough estimate). | --INVALID-LINK-- |

| Solubility | Data not available. Dinitroaromatic compounds generally have low solubility in water and are soluble in many organic solvents. | General knowledge |

| Computed XLogP3 | 0.5 | --INVALID-LINK-- |

Hazard Identification and Toxicological Information

Pictograms: While no specific GHS pictograms are available for this compound, based on related compounds, the following are likely applicable:

-

Acute Toxicity (Oral, Dermal, Inhalation)

-

Skin Corrosion/Irritation

-

Serious Eye Damage/Eye Irritation

-

Explosive (potential for dinitroaromatics)

Potential Health Effects: [1]

-

Eye: May cause eye irritation.[1]

-

Skin: May be harmful if absorbed through the skin and may cause skin irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]

-

Chronic: The chronic health effects of this compound have not been fully investigated.[1] Aromatic nitro compounds are known to have potential for long-term toxicity.

Toxicological Data Summary (for related compounds):

| Compound | LD50 (Oral, Rat) | Source |

| 2-Chloro-3,5-dinitropyridine | Fatal if swallowed. | --INVALID-LINK-- |

| 3,5-Dimethylpyridine | < 500 mg/kg | --INVALID-LINK-- |

Safety Precautions and Handling

Given the potential hazards, strict safety protocols must be followed when handling this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Use explosion-proof electrical/ventilating/lighting equipment.[2]

-

Ensure that eyewash stations and safety showers are readily accessible.[2]

Personal Protective Equipment (PPE): [1]

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or with fine powders, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

Handling Procedures: [1]

-

Avoid formation of dust and aerosols.

-

Do not breathe dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use only non-sparking tools.

-

Take precautionary measures against static discharge.

Storage: [1]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures[1]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Get medical attention. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

-

If inhaled: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid.

Accidental Release Measures[1]

-

Personal precautions: Use proper personal protective equipment as indicated in Section 3. Evacuate personnel to safe areas.

-

Environmental precautions: Do not let product enter drains.

-

Methods for cleaning up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.

Experimental Protocols

Synthesis of this compound:

A review article by B. V. Tamuly et al. describes the synthesis of this compound. The following is a generalized protocol based on the reaction schemes provided in the literature.[3]

Materials:

-

Starting material (e.g., a suitable pyridine (B92270) derivative)

-

Nitrating agent (e.g., fuming nitric acid, a mixture of nitric acid and sulfuric acid)

-

Solvent (if applicable)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating and stirring apparatus

-

Equipment for work-up and purification (e.g., separation funnel, rotary evaporator, chromatography columns)

Procedure (General Outline):

-

The starting pyridine derivative is dissolved or suspended in a suitable acid or solvent in a reaction flask equipped with a stirrer and a thermometer.

-

The flask is cooled in an ice bath to maintain a low temperature.

-

The nitrating agent is added dropwise to the reaction mixture while maintaining the temperature within a specific range to control the exothermic reaction.

-

After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period to ensure the completion of the reaction.

-

The reaction is then quenched by carefully pouring the mixture onto ice.

-

The product is isolated by filtration or extraction with an appropriate organic solvent.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Note: The specific starting material, reaction conditions (temperature, time), and purification methods will vary depending on the specific synthetic route chosen. Researchers should consult the primary literature for detailed experimental procedures.

Visualizations

Caption: Synthesis Workflow for this compound.

Caption: Logical Flow of Safety Precautions.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 3,5-Dinitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and versatile class of reactions for the functionalization of electron-deficient aromatic and heteroaromatic rings. The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The presence of two strongly electron-withdrawing nitro groups in 3,5-dinitropyridine significantly activates the pyridine ring towards nucleophilic attack, making it a valuable substrate for the synthesis of a diverse range of substituted pyridines for drug discovery and development.[2][3]

These application notes provide a comprehensive overview of the SNAr reactions on this compound, including different reaction pathways, detailed experimental protocols for various classes of nucleophiles, and quantitative data to guide reaction optimization. The primary reaction pathways discussed are the direct displacement of a nitro group and the Vicarious Nucleophilic Substitution (VNS) of a hydrogen atom.

Reaction Pathways

The high electrophilicity of the this compound ring, induced by the two nitro groups, allows for nucleophilic attack at the positions ortho and para to the nitro groups (C2, C4, and C6 positions).[2] Two primary mechanisms are prevalent:

-

Direct Nucleophilic Substitution of a Nitro Group (SNAr): In this pathway, a potent nucleophile attacks a carbon atom bearing a nitro group, which then acts as the leaving group. This reaction is particularly noted with anionic oxygen, nitrogen, and sulfur nucleophiles. The reaction proceeds through a resonance-stabilized Meisenheimer complex.[4][5]

-

Vicarious Nucleophilic Substitution of Hydrogen (VNS): This powerful method allows for the formal substitution of a hydrogen atom. It involves the reaction with a nucleophile that carries a leaving group on its nucleophilic atom (e.g., a carbanion stabilized by a sulfonyl group with a chlorine atom). The reaction also proceeds via a Meisenheimer-type adduct, followed by a base-induced β-elimination of the leaving group and a proton to restore aromaticity.[6][7]

Data Presentation: SNAr Reactions on Dinitropyridine Derivatives

The following tables summarize quantitative data for SNAr reactions on this compound and its close derivatives. Due to the high reactivity, reactions often proceed under mild conditions with good to excellent yields.

Table 1: Vicarious Nucleophilic Substitution (VNS) with Sulfone-Stabilized Carbanions

This table presents data for the alkylation of nitropyridines via VNS, a key method for C-C bond formation.[8]

| Electrophile (Nitropyridine) | Nucleophile Precursor | Base | Solvent | Temp. (°C) | Time | Product | Yield (%) |

| 3-Nitro-5-(trifluoromethyl)pyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Ethyl-3-nitro-5-(trifluoromethyl)pyridine | 81 |

| This compound | Ethyl phenyl sulfone | KHMDS | DMF | -60 | 3 min | 2-Ethyl-3,5-dinitropyridine | 75 |

| 3-Nitro-5-phenylpyridine | Ethyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Ethyl-3-nitro-5-phenylpyridine | 72 |

| 3-Nitro-5-cyanopyridine | Isopropyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Isopropyl-3-nitro-5-cyanopyridine | 65 |

| 3-Nitro-5-chloropyridine | Methyl phenyl sulfone | KHMDS | DMF | -40 | 30 min | 2-Methyl-3-nitro-5-chloropyridine | 85 |

Table 2: Direct Substitution of a Nitro Group with Thiol Nucleophiles

This table illustrates the direct displacement of a nitro group by various thiols on 2-substituted-3,5-dinitropyridines.[9]

| Electrophile | Nucleophile (Thiol) | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 2-Methyl-3,5-dinitropyridine (B14619359) | Benzylthiol | K₂CO₃ | DMF | 80 | 3 | 2-Methyl-3-(benzylthio)-5-nitropyridine | 88 |

| 2-Methyl-3,5-dinitropyridine | Thiophenol | K₂CO₃ | DMF | 80 | 2 | 2-Methyl-3-(phenylthio)-5-nitropyridine | 92 |

| 2-Styryl-3,5-dinitropyridine | 4-Chlorothiophenol | K₂CO₃ | DMF | 80 | 4 | 2-Styryl-3-(4-chlorophenylthio)-5-nitropyridine | 78 |

| 2-Methyl-3,5-dinitropyridine | Ethanethiol | K₂CO₃ | DMF | 60 | 5 | 2-Methyl-3-(ethylthio)-5-nitropyridine | 85 |

| 2-Methyl-3,5-dinitropyridine | 2-Mercaptoethanol | K₂CO₃ | DMF | 80 | 3 | 2-(2-Methyl-5-nitropyridin-3-ylthio)ethanol | 95 |

Experimental Protocols

The following are detailed protocols for key SNAr reactions on dinitropyridine substrates.

Protocol 1: General Procedure for Vicarious Nucleophilic Substitution (VNS) with Alkyl Phenyl Sulfones[8]

This protocol describes the C-H alkylation of this compound.

Materials:

-

This compound (1.0 equiv)

-

Alkyl phenyl sulfone (e.g., Ethyl phenyl sulfone) (1.2 equiv)

-

Potassium bis(trimethylsilyl)amide (KHMDS) (2.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add the alkyl phenyl sulfone (1.2 equiv).

-

Add anhydrous DMF to dissolve the sulfone (concentration approx. 0.2 M).

-

Cool the solution to -60 °C using a dry ice/acetone bath.

-

Slowly add KHMDS (2.5 equiv) to the solution, maintaining the temperature below -50 °C. Stir the mixture for 15 minutes at this temperature to generate the carbanion.

-

Add a solution of this compound (1.0 equiv) in a minimum amount of anhydrous DMF dropwise, ensuring the temperature does not rise above -55 °C.

-

Stir the reaction mixture at -60 °C for 3 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure alkylated dinitropyridine.

Protocol 2: General Procedure for Direct Nitro Group Substitution with Thiols[9]

This protocol details the reaction of a dinitropyridine derivative with a thiol nucleophile.

Materials:

-

2-Methyl-3,5-dinitropyridine (1.0 equiv)

-

Thiol (e.g., Benzylthiol) (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-methyl-3,5-dinitropyridine (1.0 equiv) in anhydrous DMF (concentration approx. 0.3 M).

-

Add the thiol (1.1 equiv) to the solution, followed by the addition of potassium carbonate (2.0 equiv).

-

Heat the reaction mixture to 80 °C and maintain for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-